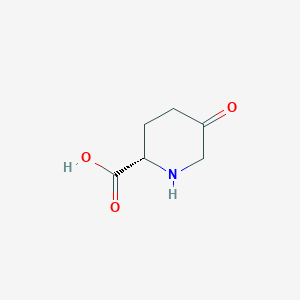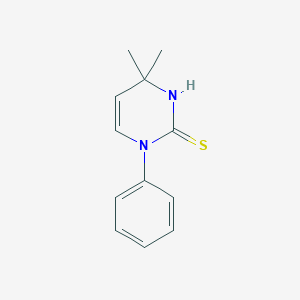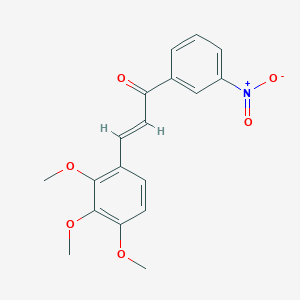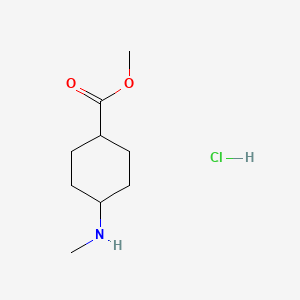
trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride
Overview
Description
“trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride” is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases and abnormal bleeding in operations . It is also used as a lysine analogue to characterize binding sites in plasminogen .
Synthesis Analysis
This compound is generally used as an intermediate in pharmaceutical and chemical research . It is part of the Thermo Scientific Chemicals brand product portfolio, which was originally part of the Alfa Aesar product portfolio .Molecular Structure Analysis
The IUPAC name of this compound is "methyl 4-aminocyclohexane-1-carboxylate;hydrochloride" . The InChI representation is “InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H” and the SMILES representation is "COC(=O)C1CCC(CC1)N.Cl" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.67 g/mol . It is soluble in water . The compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .Scientific Research Applications
Absorption and Bioavailability Enhancement
Trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride has been studied for its potential to enhance the bioavailability of certain drugs. For instance, a study on the absorption of tranexamic acid, administered as a prodrug form of this compound, showed improved bioavailability in human subjects. The compound led to earlier peak plasma concentrations and higher recovery of the active drug in urine compared to the reference drug, indicating its role in enhancing drug absorption and bioavailability (Svahn et al., 1988).
Metabolic Insights
Research has also delved into the metabolism of related compounds, shedding light on metabolic pathways and potential therapeutic implications. A study identified cis- and trans-4-hydroxycyclohexylacetic acid in the urine of subjects with a postulated defect in 4-hydroxyphenylpyruvate dioxygenase, suggesting the role of this compound and its analogs in metabolic disorders and their diagnosis (Niederwieser et al., 1978).
Antifibrinolytic Properties
Studies have demonstrated the antifibrinolytic properties of related compounds, such as tranexamic acid, which is closely related to this compound. This research provides a foundation for exploring the antifibrinolytic and hemostatic potential of this compound in clinical settings, offering insights into its therapeutic applications in managing bleeding disorders (Andersson et al., 2009).
Chemical Modification and Derivatives
The chemical modification of related xylan compounds, for instance, has shown promise for creating new biopolymers with specific functional properties. This research suggests potential applications for this compound in the development of new materials and biopolymers with tailored properties for various industrial applications (Petzold-Welcke et al., 2014).
Hydrogen Storage Potential
Exploratory studies on organic compounds as hydrogen carriers have highlighted the potential of cyclohexene derivatives for hydrogen storage and delivery, indicating a possible application area for this compound in energy storage technologies (Bourane et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(methylamino)cyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10-8-5-3-7(4-6-8)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCVKHSSYUYIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




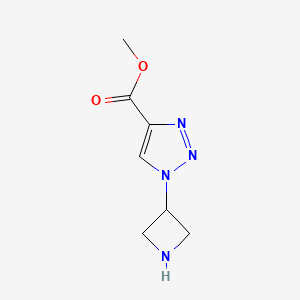
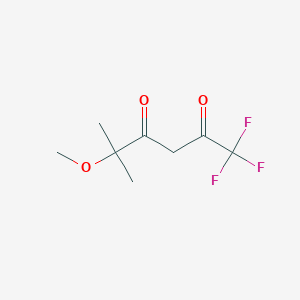
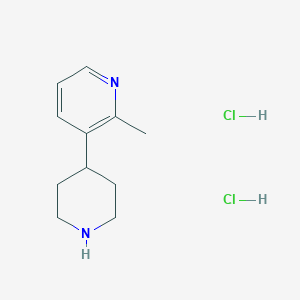
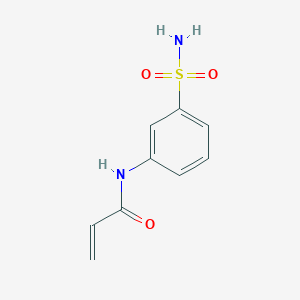
![1-[3-(Trifluoromethyl)benzyl]guanidine](/img/structure/B3104162.png)
![Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3104169.png)
![Methyl thieno[3,4-b]thiophene-2-carboxylate](/img/structure/B3104176.png)


